molecular formula C22H20N4O2S2 B11763339 N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide CAS No. 917747-56-9

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11763339
CAS No.: 917747-56-9
M. Wt: 436.6 g/mol
InChI Key: JLWHYFOXVNXXHG-UHFFFAOYSA-N
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Description

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a triazole ring, a sulfonamide group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Attachment of the Dimethylphenyl Group: This is usually achieved through a substitution reaction where the dimethylphenyl group is introduced to the triazole ring.

    Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfonamide group makes it particularly interesting for medicinal chemistry applications.

Biological Activity

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound known for its diverse biological activities. This compound features a triazole ring integrated with a benzenesulfonamide moiety and a dimethylphenyl substituent. Its molecular formula is C16H16N4O2S2C_{16}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of approximately 360.45 g/mol. The presence of the triazole ring is significant for its potential pharmacological properties, making it an important subject in medicinal chemistry.

Synthesis and Structure

The synthesis of this compound typically involves several key reactions that are optimized for yield and purity. The integration of the triazole ring with other functional groups allows for the exploration of various biological activities. The structure can be represented as follows:

N 4 4 2 3 Dimethylphenyl 5 mercapto 4H 1 2 4 triazol 3 yl phenyl benzenesulfonamide\text{N 4 4 2 3 Dimethylphenyl 5 mercapto 4H 1 2 4 triazol 3 yl phenyl benzenesulfonamide}

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety are well-documented for their broad-spectrum antimicrobial activity. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various pathogens by disrupting their cellular processes .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been highlighted in recent studies. It has been shown to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). Additionally, it reduces oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) . This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance cytotoxic activity against specific cancer types .

Interaction Studies

Interaction studies reveal that this compound can effectively bind to target proteins or enzymes through hydrogen bonding and hydrophobic interactions due to its aromatic rings and functional groups like sulfonamides and thiols. These interactions are crucial for understanding the compound's mechanism of action.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
N-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamideEthyl group instead of dimethylPotentially different pharmacokinetics
5-Mercapto-[1,2,4]triazole derivativesVarious substituents on triazoleBroad spectrum antimicrobial activity
N,N-Dimethylbenzenesulfonamide derivativesSubstituted sulfonamidesEnhanced solubility and bioavailability

This table illustrates the versatility of the triazole framework and how modifications can lead to unique biological activities or pharmacological profiles.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Anti-inflammatory Effects : A study demonstrated that derivatives showed significant inhibition of NO production in LPS-stimulated macrophages. This was comparable to established anti-inflammatory drugs like indomethacin .
  • Antimicrobial Efficacy : In vitro studies indicated that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : Research has shown that certain derivatives have IC50 values lower than those of standard chemotherapeutics against specific cancer cell lines .

Properties

CAS No.

917747-56-9

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

N-[4-[4-(2,3-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S2/c1-15-7-6-10-20(16(15)2)26-21(23-24-22(26)29)17-11-13-18(14-12-17)25-30(27,28)19-8-4-3-5-9-19/h3-14,25H,1-2H3,(H,24,29)

InChI Key

JLWHYFOXVNXXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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